molecular formula C8H11ClN2 B1457699 2-Chloro-4,6-diethylpyrimidine CAS No. 65267-52-9

2-Chloro-4,6-diethylpyrimidine

Cat. No. B1457699
CAS RN: 65267-52-9
M. Wt: 170.64 g/mol
InChI Key: LCXPMXVDGOYDME-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diethylpyrimidine is a derivative of pyrimidine, a heterocyclic organic compound . Pyrimidine is an aromatic compound similar to pyridine, with nitrogen atoms at positions 1 and 3 in the ring .


Synthesis Analysis

The synthesis of 2-Chloro-4,6-diethylpyrimidine and its derivatives has been reported in several studies. For instance, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4,6-diethylpyrimidine are diverse. For example, it has been used in the synthesis of 2-anilinopyrimidines . Moreover, it has been involved in the synthesis of diazinoquinolinone and -isoquinolinone derivatives .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

2-Chloro-4,6-diethylpyrimidine serves as a vital intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a role in the production of anticancer drugs like dasatinib. The synthesis process involves reactions such as cyclization and chlorination, with the optimization of conditions being crucial for yield efficiency (Guo Lei-ming, 2012).

Role in Organic Chemistry Processes

This compound is also significant in organic chemistry, particularly in the study of pyrimidine chemistry. Research has been conducted on the synthesis of related pyrimidine compounds, exploring various reaction conditions and processes. These studies contribute to a better understanding of pyrimidine chemistry and its applications in different fields (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).

Development of New Chemical Synthesis Methods

Innovative methods for synthesizing pyrimidine derivatives have been explored using 2-Chloro-4,6-diethylpyrimidine. These methods aim to enhance the efficiency, reduce costs, and simplify operations, contributing to the industrial-scale production of these compounds (S. Gui, P. Sergeant, 2007).

Exploration of Molecular Self-Assembly

Studies on 2-Chloro-4,6-diethylpyrimidine have also delved into its role in molecular self-assembly. Research in this area investigates how different pyrimidine compounds interact in various solvents, leading to the formation of complex structures. Such studies are important for understanding molecular interactions and designing new materials (M. Rospenk, A. Koll, 2007).

Contribution to Crystallography and Material Science

The compound's properties are also explored in the context of crystallography and material science. Its polymorphism, solubility, and other physical characteristics are studied to understand its potential applications in material science and related fields (H. Fun, S. Chantrapromma, S. Jana, Rinku Chakrabarty, S. Goswami, 2008).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

The future directions for 2-Chloro-4,6-diethylpyrimidine research could involve exploring its potential bioactivity. For instance, 2-anilinopyrimidines, synthesized from 2-chloro-4,6-dimethylpyrimidine, are of potential bioactivity . Additionally, the development of new antiviral drugs using 2-Chloro-4,6-diethylpyrimidine could be another promising direction .

properties

IUPAC Name

2-chloro-4,6-diethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-6-5-7(4-2)11-8(9)10-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXPMXVDGOYDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-diethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Brown, T Nagamatsu - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The treatment of 2-hydrazinopyrimidines (1) with acylating agents under appropriate conditions is used to prepare s-triazolo[4,3-a]pyrimidine (6a) and its derivatives bearing alkyl or aryl …
Number of citations: 56 www.publish.csiro.au
T Nagamatsu - 1979 - search.proquest.com
The Dimroth-like rearrangement of s-triazolo-[4, 3-a] pyrimidines in acid or alkali has been used fairly widely as a preparative route to the isomeric [1, 5-a] series. The treatment of …
Number of citations: 2 search.proquest.com

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